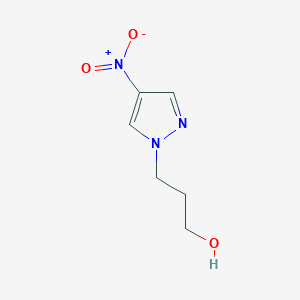

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol

Descripción general

Descripción

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol is a chemical compound that features a nitro group attached to a pyrazole ring, which is further connected to a propanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitropyrazole with a suitable propanol derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol may involve large-scale nitration processes followed by purification steps to ensure the compound’s purity and stability. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Nitro-pyrazol-1-yl)-propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

3-(4-Nitro-pyrazol-1-yl)-propanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.

3-(4-Nitro-pyrazol-1-yl)-propionic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol is unique due to its specific combination of a nitro group and a hydroxyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitro group and a propanol moiety. The presence of the nitro group is significant as it can undergo reduction to yield reactive intermediates that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive species that may influence cellular pathways, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting cellular processes.

- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting significant antimicrobial potential.

Anti-inflammatory Evaluation

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups. The compound's effectiveness was comparable to standard anti-inflammatory drugs like indomethacin, indicating its potential therapeutic application in inflammatory diseases.

Anticancer Activity

Research focusing on the antiproliferative effects of this compound on cancer cell lines revealed that it inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 0.08 µM. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are often influenced by their structural features. The presence of electron-withdrawing groups like nitro enhances the reactivity and biological effectiveness. Comparative studies show that modifications in substituents on the pyrazole ring can lead to variations in biological activity, emphasizing the importance of SAR in drug design.

Propiedades

IUPAC Name |

3-(4-nitropyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-3-1-2-8-5-6(4-7-8)9(11)12/h4-5,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMPBTACKKSVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.